

An In-depth Technical Guide to 2-tert-butylcyclohexanol Isomers

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Compound of Interest

Compound Name: **2-tert-Butylcyclohexanol**

Cat. No.: **B1585498**

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic characterization of the cis and trans isomers of **2-tert-butylcyclohexanol**. The CAS numbers for the individual stereoisomers are 7214-18-8 for cis-**2-tert-butylcyclohexanol** and 5448-22-6 for trans-**2-tert-butylcyclohexanol**^[1]. A mixture of the isomers is identified by the CAS number 13491-79-7^[2]. This document details established experimental protocols and presents key data in a structured format to facilitate research and development activities.

Chemical and Physical Properties

The cis and trans isomers of **2-tert-butylcyclohexanol** exhibit distinct physical properties owing to their different stereochemical arrangements. The bulky tert-butyl group significantly influences the conformational equilibrium of the cyclohexane ring, leading to differences in stability, boiling and melting points, and chromatographic behavior.

Property	cis-2-tert-butylcyclohexanol	trans-2-tert-butylcyclohexanol	Mixture of Isomers
CAS Number	7214-18-8 [1]	5448-22-6	13491-79-7 [2]
Molecular Formula	C ₁₀ H ₂₀ O	C ₁₀ H ₂₀ O	C ₁₀ H ₂₀ O
Molecular Weight	156.27 g/mol	156.27 g/mol	156.27 g/mol
Melting Point	Not specified	Not specified	43-46 °C [2]
Boiling Point	Not specified	Not specified	Not specified
Density	Not specified	Not specified	0.902 g/mL at 25 °C [2]

Synthesis of 2-tert-butylcyclohexanol Isomers

The synthesis of **2-tert-butylcyclohexanol** isomers is most commonly achieved through the catalytic hydrogenation of 2-tert-butylphenol or the reduction of 2-tert-butylcyclohexanone. The stereochemical outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Stereoselective Synthesis of cis-2-tert-butylcyclohexanol

A high yield of the cis isomer can be obtained by the catalytic hydrogenation of 2-tert-butylphenol.

Experimental Protocol: Catalytic Hydrogenation of 2-tert-butylphenol

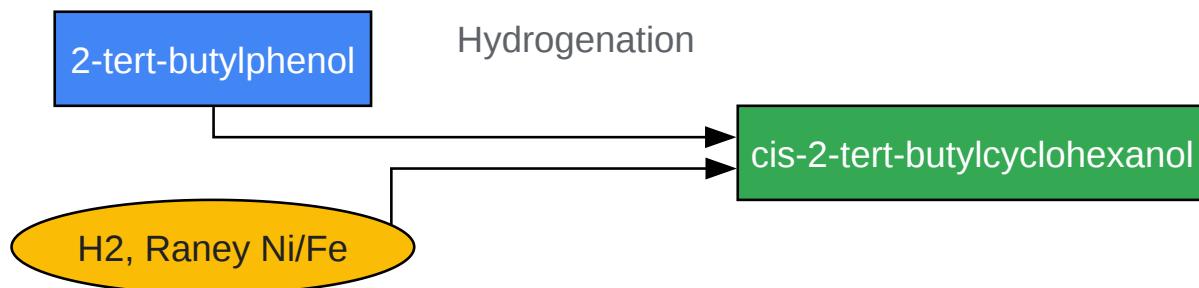
This procedure is adapted from a patented method for the preferential formation of the cis-isomer[\[3\]](#).

- Materials:
 - 2-tert-butylphenol
 - 2-tert-butylcyclohexyl acetate

- Raney nickel-iron catalyst
- Hydrogen gas
- Stirred autoclave with gassing stirrer

• Procedure:

- In a stirred autoclave, combine 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of Raney nickel-iron catalyst (water content 44%, nickel content 45%, iron content 8%, aluminum content 3%).
- Pressurize the autoclave with hydrogen to 20 bar.
- Heat the mixture at 130°C for 10 hours, then at 100°C for an additional 3 hours.
- After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.
- The resulting crude mixture contains cis- and trans-**2-tert-butylcyclohexanol** in a ratio of approximately 95:5.



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Synthesis of cis-**2-tert-butylcyclohexanol**.

Stereoselective Synthesis of trans-4-tert-butylcyclohexanol

While a specific protocol for trans-**2-tert-butylcyclohexanol** was not detailed in the provided search results, a reliable method for the synthesis of the analogous trans-4-tert-butylcyclohexanol involves the reduction of 4-tert-butylcyclohexanone with a "mixed hydride"

reagent. This method is known to favor the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the trans isomer in the 4-substituted case[4].

Experimental Protocol: Reduction of 4-tert-butylcyclohexanone[4]

- Materials:

- Anhydrous aluminum chloride
- Lithium aluminum hydride
- Dry diethyl ether
- 4-tert-butylcyclohexanone
- tert-Butanol
- 10% Sulfuric acid
- Petroleum ether (b.p. 60-70°C)
- Anhydrous magnesium sulfate

- Procedure:

- Prepare the "mixed hydride" reagent by slowly adding a slurry of lithium aluminum hydride in dry ether to a cooled solution of anhydrous aluminum chloride in dry ether.
- Stir the resulting mixture for 30 minutes.
- Slowly add a solution of 4-tert-butylcyclohexanone in dry ether to maintain a gentle reflux.
- After the addition is complete, reflux the reaction mixture for 2 hours.
- Destroy the excess hydride by adding dry tert-butanol and reflux for another 30 minutes.
- Work up the reaction by adding water and 10% sulfuric acid.

- Separate the ethereal layer, extract the aqueous layer with ether, and wash the combined organic extracts with water.
- Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
- Recrystallize the crude product from hot petroleum ether to yield trans-4-tert-butylcyclohexanol.

Separation and Purification of Isomers

The separation of cis- and trans-**2-tert-butylcyclohexanol** can be achieved by physical methods that exploit the differences in their physical properties, such as polarity and crystal lattice energy.

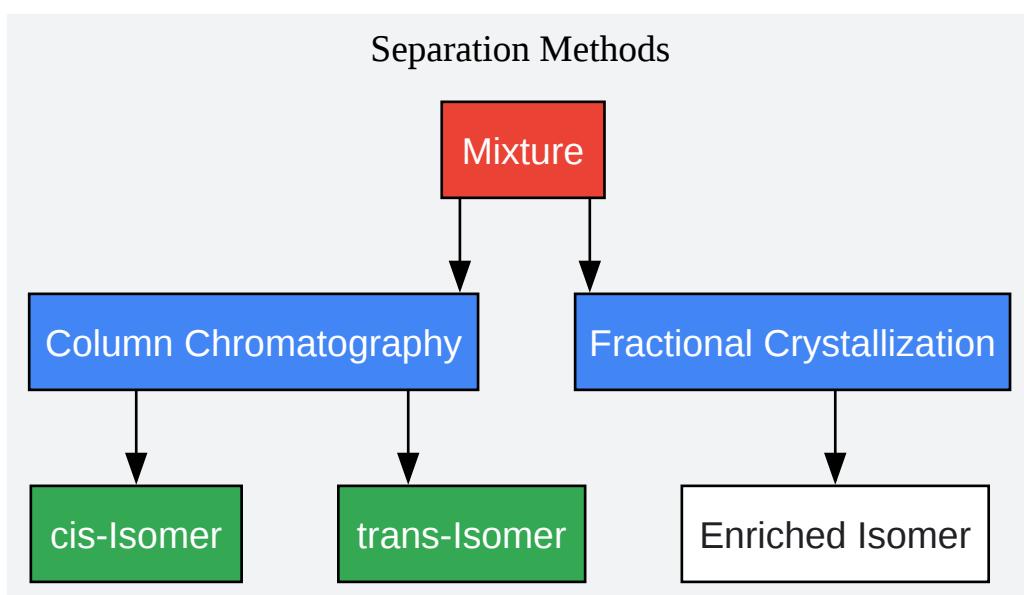
Experimental Protocol: Column Chromatography[5]

- Stationary Phase: Silica gel
- Mobile Phase: A non-polar eluent system, such as a mixture of hexane and ethyl acetate.
- Procedure:
 - Pack a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.
 - Dissolve the mixture of isomers in a minimal amount of the eluent and load it onto the column.
 - Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer is expected to elute first.
 - Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.
 - Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Experimental Protocol: Fractional Crystallization^[5]

This method is particularly effective for enriching the less soluble isomer.

- Procedure:
 - Dissolve the isomeric mixture in a suitable solvent at an elevated temperature.
 - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
 - The less soluble isomer will preferentially crystallize out of the solution.
 - Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
 - The purity of the crystals and the composition of the mother liquor can be analyzed by GC.



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Methods for separating **2-tert-butylcyclohexanol** isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for differentiating and characterizing the cis and trans isomers of **2-tert-butylcyclohexanol**. The distinct spatial arrangement of the tert-butyl and hydroxyl groups leads to characteristic differences in their spectra.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in ¹H NMR, and the chemical shifts in ¹³C NMR, are sensitive to the axial or equatorial orientation of the substituents on the cyclohexane ring. While specific peak assignments for **2-tert-butylcyclohexanol** were not available in the search results, the principles can be illustrated with the well-studied 4-tert-butylcyclohexanol. In the ¹H NMR spectrum of the trans isomer, the proton on the carbon bearing the hydroxyl group is in an axial position, leading to a larger coupling constant with the adjacent axial protons compared to the equatorial proton in the cis isomer[6]. This results in a more complex multiplet for the trans isomer's carbinol proton.

Infrared (FTIR) Spectroscopy

The C-O stretching vibration in the IR spectrum is sensitive to the stereochemistry of the alcohol. Generally, axial alcohols exhibit a C-O stretch at a lower wavenumber compared to their equatorial counterparts. The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns for each isomer due to the differences in their overall molecular symmetry and vibrational modes.

Biological Activity

The biological activity of **2-tert-butylcyclohexanol** and its derivatives is an area of ongoing research. The primary reported biological relevance is in metabolism, where 2-tert-butylcyclohexanone is reduced in vivo to **2-tert-butylcyclohexanol**, with the cis isomer being the major metabolite[2][7][8]. This metabolic pathway suggests the involvement of stereoselective enzymatic reduction processes.

While no specific signaling pathways involving **2-tert-butylcyclohexanol** have been identified, the structurally related compound 4-tert-butylcyclohexanol has been shown to act as a TRPV1 antagonist, suggesting a potential role in modulating sensory perception and inflammation[9]. This opens an avenue for future research into the pharmacological effects of **2-tert-**

butylcyclohexanol and its derivatives on similar ion channels or other signaling pathways. The development of novel analogs could be a promising strategy in drug discovery[10][11][12].

It is important to note that this guide is based on the available scientific literature and patents. Further research may be required to fully elucidate the properties and biological activities of these compounds.

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